molecular formula C17H26ClN B12715060 Cyclohexylamine, N-allyl-N-ethyl-1-phenyl-, hydrochloride CAS No. 91281-25-3

Cyclohexylamine, N-allyl-N-ethyl-1-phenyl-, hydrochloride

Cat. No.: B12715060
CAS No.: 91281-25-3
M. Wt: 279.8 g/mol
InChI Key: OOLVVCKCTYRNIF-UHFFFAOYSA-N
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Description

Cyclohexylamine, N-allyl-N-ethyl-1-phenyl-, hydrochloride is an organic compound that belongs to the class of aliphatic amines. It is a colorless liquid with a fishy odor and is miscible with water. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.

Properties

CAS No.

91281-25-3

Molecular Formula

C17H26ClN

Molecular Weight

279.8 g/mol

IUPAC Name

N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C17H25N.ClH/c1-3-15-18(4-2)17(13-9-6-10-14-17)16-11-7-5-8-12-16;/h3,5,7-8,11-12H,1,4,6,9-10,13-15H2,2H3;1H

InChI Key

OOLVVCKCTYRNIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC=C)C1(CCCCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylamine, N-allyl-N-ethyl-1-phenyl-, hydrochloride typically involves the hydrogenation of nitrobenzene over monometallic (Pd, Ru, or Rh) and bimetallic (PdxRu1−x) catalysts. The Pd0.5Ru0.5-PVP catalyst has been found to be the most effective for this reaction . The reaction conditions include the use of hydrogen gas and a suitable solvent, such as ethanol or water, under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrogenation processes using high-pressure reactors and efficient catalysts. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylamine, N-allyl-N-ethyl-1-phenyl-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced products.

    Substitution: It undergoes substitution reactions where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various amines, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohexylamine, N-allyl-N-ethyl-1-phenyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is used in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexylamine, N-allyl-N-ethyl-1-phenyl-, hydrochloride involves its interaction with molecular targets and pathways in the body. It acts as an amine and can interact with various receptors and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclohexylamine, N-allyl-N-ethyl-1-phenyl-, hydrochloride can be compared with other similar compounds such as:

    Cyclohexylamine: A simpler amine with similar properties but different applications.

    N-ethylcyclohexylamine: Another related compound with different substituents and applications.

    N-allylcyclohexylamine: A compound with an allyl group, used in different chemical reactions.

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which give it distinct chemical properties and applications.

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